Dermaseptin-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Dermaseptin-1 exhibits significant antimicrobial activity against a variety of pathogens, including bacteria, fungi, and protozoa. Its mechanism involves disrupting microbial membranes, making it a candidate for developing new antimicrobial agents.
Bacterial Infections
Research has shown that dermaseptins, including DS-01, are effective against multi-drug resistant strains such as Staphylococcus aureus and E. coli. For instance, studies indicate that DS-01 can effectively inhibit the growth of E. coli with a minimum inhibitory concentration (MIC) of 10 µg/mL .
Fungal Infections
DS-01 has also demonstrated antifungal activity against various fungi, including Candida albicans. It exhibits fungicidal properties at concentrations as low as 6 µg/mL .
Protozoan Infections
The peptide has shown efficacy against protozoa such as Leishmania, with studies indicating that DS-01 can promote the death of promastigote cells within 45 minutes .
Nanomedicine Applications
The immobilization of this compound in nanostructured films has opened new avenues in nanomedicine. These films can be used for drug delivery systems and biosensors.
Drug Delivery Systems
DS-01 has been incorporated into electroactive nanostructured films that enhance its stability and bioactivity. These films have demonstrated potential for targeted drug delivery in treating leishmaniasis by detecting Leishmania cells at concentrations as low as cells/mL .
Biosensing Applications
The electrochemical properties of immobilized DS-01 allow for the development of biosensors capable of detecting pathogens in clinical samples, providing rapid diagnostic capabilities .
Antiviral Activity
Recent studies have highlighted the potential antiviral effects of dermaseptins against viruses such as HIV and HSV. For example, derivatives of DS-01 have shown reduced toxicity while effectively disrupting viral particles before infection .
Anticancer Potential
This compound also exhibits anticancer properties, making it a candidate for cancer therapeutics. Research indicates that it can induce apoptosis in cancer cells while sparing normal cells, thus presenting a dual-action mechanism against both infections and tumors .
Preparation Methods
Isolation and Purification from Natural Sources
The initial preparation of Dermaseptin-1 typically involves extraction from amphibian skin secretions, followed by a multi-step purification protocol:
- Source : this compound is purified from the skin secretion of frogs, notably species from the Phyllomedusa genus.
- Extraction : Skin secretions are collected via gentle electrical stimulation or manual methods to avoid harm to the animal.
- Purification Steps :
- Molecular sieve filtration : This step separates peptides based on molecular size.
- Ion-exchange chromatography : Exploits the charge properties of this compound to separate it from other peptides and proteins.
- Reversed-phase high-performance liquid chromatography (RP-HPLC) : Provides high-resolution purification based on hydrophobicity, yielding this compound to homogeneity.
The purified peptide is characterized by automated Edman degradation for amino acid sequencing and mass spectrometry (fast atom bombardment or MALDI-TOF) to confirm molecular weight and purity.
Chemical Synthesis of this compound
Due to the limited quantity obtainable from natural sources and the need for modified analogues, this compound is commonly prepared by chemical synthesis:
- Solid-Phase Peptide Synthesis (SPPS) : This is the predominant method used. It involves stepwise addition of protected amino acids to a growing peptide chain anchored on a solid resin.
- The sequence of this compound (34 amino acids) is assembled from the C-terminus to the N-terminus.
- After chain assembly, the peptide is cleaved from the resin and deprotected.
- Purification : Following synthesis, the crude peptide is purified by RP-HPLC to achieve >99% purity.
- Verification : The synthetic peptide is verified by mass spectrometry to confirm molecular weight and by chromatographic analysis to compare retention times with natural this compound, ensuring structural identity.
Molecular Cloning and Recombinant Expression (Emerging Method)
Recent studies have employed molecular cloning techniques to obtain cDNA encoding this compound precursors from frog skin secretion libraries:
- 'Shotgun' Cloning : cDNA libraries from skin secretions are screened to identify sequences encoding this compound or its analogues.
- Expression and Purification : Recombinant peptides can be expressed in suitable host systems and purified using chromatographic techniques.
- This method allows for the design of analogues with improved properties such as enhanced antimicrobial activity or reduced toxicity.
Design and Synthesis of Analogues
To improve the therapeutic potential of this compound, synthetic analogues are designed by modifying physicochemical properties such as hydrophobicity, helicity, and net charge:
- Modification Steps :
- Increase hydrophobicity or net positive charge to enhance membrane interaction.
- Decrease helicity to modulate activity and toxicity.
- Synthesis and Purification : Analogues are synthesized via SPPS, purified by RP-HPLC, and characterized by MALDI-TOF mass spectrometry.
- Structural Analysis : Circular dichroism spectroscopy is used to assess secondary structure in aqueous and membrane-mimetic environments, correlating structure with function.
Summary Table of Preparation Methods
Detailed Research Findings
- The original this compound peptide was isolated and sequenced, revealing a 34-residue sequence: ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ.
- Synthetic this compound prepared by SPPS showed identical chromatographic and mass spectrometry profiles to the natural peptide, confirming the reliability of chemical synthesis.
- Cloning of this compound analogues from Phyllomedusa tarsius skin secretion enabled the development of peptides such as Dermaseptin-SS1 and its analogues, which demonstrated broad-spectrum antimicrobial activity and low hemolytic toxicity.
- Physicochemical properties such as hydrophobic moment, net charge, and helicity were manipulated in analogues to optimize antimicrobial potency and stability in physiological conditions.
- Circular dichroism studies showed that peptides adopt α-helical conformations in membrane-mimetic environments, critical for their mechanism of action.
Q & A
Q. What experimental models are commonly employed to study Dermaseptin-1’s antimicrobial activity?
Researchers typically use surface plasmon resonance (SPR) to analyze membrane-binding kinetics with model lipid bilayers, combined with cytotoxicity assays (e.g., hemolysis of red blood cells or microbial viability tests). SPR allows quantification of adhesion and insertion affinities, while cytotoxicity assays correlate binding properties with biological activity . Standardized protocols for peptide concentration (µM range) and bilayer composition (e.g., zwitterionic vs. anionic lipids) are critical for reproducibility .
Q. How do structural modifications of this compound influence its activity?
Truncation or residue substitution (e.g., K(4)K(20)-S4 derivative) alters cytotoxicity and membrane insertion. For example, truncating the peptide from 28 to 10 residues reduces insertion affinity by ~70%, directly correlating with diminished antimicrobial efficacy. Circular dichroism (CD) spectroscopy and molecular dynamics simulations can validate structural stability post-modification .
Q. What are the primary challenges in designing dose-response experiments for this compound?
Key challenges include controlling peptide aggregation (via solvent choice, e.g., hexafluoroisopropanol) and selecting physiologically relevant lipid compositions for model membranes. Dose ranges should span sub-inhibitory to supra-lethal concentrations (e.g., 1–100 µM) to capture non-linear effects, with triplicate measurements to account for variability .
Q. How should researchers conduct a systematic literature review on this compound’s mechanisms?
Use databases like PubMed and Scopus with keywords: “this compound AND (antimicrobial OR membrane interaction)”. Filter studies by experimental rigor (e.g., SPR data, proteolytic validation) and exclude non-peer-reviewed sources. Tabulate findings into categories: structural determinants, model systems, and conflicting results (e.g., discrepancies in insertion vs. adhesion affinity) .
Q. What statistical methods are suitable for analyzing cytotoxicity data?
Use ANOVA for comparing multiple peptide variants, followed by Tukey’s post-hoc test. For dose-response curves, non-linear regression (e.g., sigmoidal fits) calculates IC₅₀ values. Report confidence intervals and p-values to address variability in biological replicates .
Advanced Research Questions
Q. How can contradictions in membrane interaction data across studies be resolved?
Contradictions often arise from differing bilayer compositions or peptide preparation methods. Adopt a two-stage binding model (adhesion followed by insertion) to standardize data interpretation. Validate findings with orthogonal techniques like fluorescence quenching or proteolytic protection assays (e.g., trypsin digestion of surface-bound peptides) .
Q. What strategies optimize the design of this compound derivatives for selective toxicity?
Balance hydrophobicity and charge using quantitative structure-activity relationship (QSAR) models. For example, increasing cationic residues (e.g., lysine substitutions) enhances bacterial membrane targeting, while truncation reduces mammalian cell toxicity. Pair SPR-derived insertion affinity data with in silico simulations to prioritize candidates .
Q. How do researchers address variability in antimicrobial assay results between laboratories?
Standardize protocols via inter-laboratory validation:
Q. What advanced techniques elucidate this compound’s real-time interaction with live bacterial cells?
Super-resolution microscopy (e.g., STED) tracks peptide localization on bacterial membranes, while cryo-EM captures structural changes. Combine with microfluidic systems to simulate dynamic physiological conditions (e.g., shear stress, pH gradients) .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?
Transcriptomics (RNA-seq) and metabolomics (LC-MS) of peptide-treated cells identify pathways disrupted beyond membrane lysis (e.g., oxidative stress response). Integrate with molecular docking to predict non-membrane targets (e.g., intracellular proteins) .
Key Methodological Recommendations
- Experimental Reproducibility : Document lipid bilayer preparation steps (e.g., vesicle extrusion pore size) and peptide stock handling to minimize batch effects .
- Data Transparency : Share raw SPR sensorgrams and cytotoxicity dose-response curves in supplementary materials .
- Ethical Compliance : For in vivo studies, specify approval from institutional animal care committees and adhere to ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
